molecular formula C17H23FN4O B6977557 N-[(1R)-1-(5-fluoropyridin-3-yl)ethyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide

N-[(1R)-1-(5-fluoropyridin-3-yl)ethyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide

Cat. No.: B6977557
M. Wt: 318.4 g/mol
InChI Key: QSAZGKKZJVDUAS-LLVKDONJSA-N
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Description

N-[(1R)-1-(5-fluoropyridin-3-yl)ethyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide is a compound of significant interest in various fields such as medicinal chemistry and pharmacology. This compound is known for its unique molecular structure which imparts specific pharmacokinetic and pharmacodynamic properties, making it a potential candidate for therapeutic applications.

Properties

IUPAC Name

N-[(1R)-1-(5-fluoropyridin-3-yl)ethyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O/c1-5-15(6-2)22-12(4)16(10-20-22)17(23)21-11(3)13-7-14(18)9-19-8-13/h7-11,15H,5-6H2,1-4H3,(H,21,23)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAZGKKZJVDUAS-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=C(C=N1)C(=O)NC(C)C2=CC(=CN=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)N1C(=C(C=N1)C(=O)N[C@H](C)C2=CC(=CN=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R)-1-(5-fluoropyridin-3-yl)ethyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide generally involves a multi-step process. One common route includes the initial preparation of pyrazole derivatives, followed by functionalization with a fluoropyridinyl group. The reaction conditions typically require catalysts, solvents, and controlled temperature environments to ensure the desired stereochemistry and yield. For example, palladium-catalyzed coupling reactions are often employed to introduce the fluoropyridinyl moiety.

Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound can be achieved through optimized reaction pathways that ensure high yield and purity. This often involves continuous flow reactors, which allow for better control of reaction parameters and scalability. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: N-[(1R)-1-(5-fluoropyridin-3-yl)ethyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or for further synthetic applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve specific pH levels, solvent choices (like dimethyl sulfoxide or ethanol), and controlled temperatures.

Major Products: The major products formed from these reactions depend on the type of chemical transformation. For instance, oxidation may lead to the formation of carboxylic acid derivatives, while reduction might yield alcohols. Substitution reactions can introduce various functional groups onto the pyrazole ring, altering its chemical behavior.

Scientific Research Applications

N-[(1R)-1-(5-fluoropyridin-3-yl)ethyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide has extensive applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential effects on cellular pathways and protein interactions.

  • Medicine: Explored for its therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties.

  • Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-[(1R)-1-(5-fluoropyridin-3-yl)ethyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide exerts its effects is typically through interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound can modulate biological pathways, leading to changes in cellular functions. For example, it might inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

When compared to similar compounds, N-[(1R)-1-(5-fluoropyridin-3-yl)ethyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide stands out due to its unique fluoropyridinyl substitution, which enhances its stability and specificity. Similar compounds include:

  • N-[(1R)-1-(3-fluorophenyl)ethyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide

  • N-[(1R)-1-(4-chloropyridin-3-yl)ethyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical and biological properties.

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